1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Catalog No.
S12627962
CAS No.
M.F
C17H13BrN6O
M. Wt
397.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrro...

Product Name

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

IUPAC Name

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide

Molecular Formula

C17H13BrN6O

Molecular Weight

397.2 g/mol

InChI

InChI=1S/C17H13BrN6O/c18-12-3-5-13(6-4-12)24-16(23-9-1-2-10-23)14(11-21-24)15(25)22-17-19-7-8-20-17/h1-11H,(H2,19,20,22,25)

InChI Key

JKUPTUHHUKUDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)NC4=NC=CN4

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family, characterized by a unique combination of aromatic and heterocyclic structures. This compound features a bromophenyl group, an imidazole moiety, and a pyrrole unit, which contribute to its potential biological activities and applications in medicinal chemistry. The presence of these functional groups suggests that it may interact with various biological targets, making it a subject of interest for pharmacological studies.

The synthesis of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves several key reactions, including:

  • Condensation Reactions: The formation of the pyrazole ring can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions: The introduction of the bromophenyl group may involve electrophilic aromatic substitution, where a bromine atom replaces a hydrogen atom on the aromatic ring.
  • Formation of Amide Bonds: The carboxamide functionality is formed through the reaction of a carboxylic acid with an amine, likely facilitated by coupling agents to enhance reactivity.

These reactions highlight the compound's synthetic versatility and the potential for further functionalization.

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties: Many pyrazole compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
  • Anti-inflammatory Effects: Some derivatives demonstrate the ability to reduce inflammation, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity: Pyrazoles have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.

The specific biological activity of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide remains to be fully elucidated but is expected to align with these broader trends observed in similar compounds .

The synthesis methods for this compound can vary but generally include:

  • One-Pot Synthesis: Utilizing a one-pot approach can streamline the process by combining multiple steps into a single reaction vessel. This method often employs catalytic systems that facilitate the formation of the pyrazole core alongside other functional groups.
  • Multistep Synthesis: A more traditional approach may involve separate steps for each functional group addition, allowing for greater control over the reaction conditions and purification processes.

For example, one method involves starting from 4-bromobenzaldehyde and reacting it with hydrazine to form the pyrazole framework, followed by subsequent reactions to introduce the imidazole and pyrrole units .

The applications of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide extend across several fields:

  • Pharmaceutical Development: Due to its potential biological activities, this compound could serve as a lead structure for developing new therapeutics targeting cancer or inflammatory diseases.
  • Material Science: The unique properties of pyrazoles may also find applications in developing advanced materials with specific electronic or optical characteristics.

Studies on interaction mechanisms are crucial for understanding how this compound interacts with biological targets. Potential areas of focus include:

  • Molecular Docking Studies: These computational studies can predict how the compound binds to specific proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Studies: Laboratory experiments assessing the compound's effects on cell lines can reveal its therapeutic potential and toxicity profiles.

Such studies are essential for advancing this compound from laboratory research into clinical applications .

Several similar compounds exhibit structural and functional characteristics comparable to 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. These include:

Compound NameStructureNotable Features
3-MethylpyrazoleStructureCommonly used in pharmaceuticals; exhibits anti-inflammatory properties.
4-AminopyrazoleStructureKnown for its role in inhibiting cyclin-dependent kinases; potential anticancer agent.
5-PyridinylpyrazoleStructureExhibits antimicrobial activity; used in drug development.

The uniqueness of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide lies in its specific combination of bromophenyl, imidazole, and pyrrole groups, which may confer distinct biological activities not present in other derivatives .

Systematic Nomenclature and Structural Features

The systematic IUPAC name, 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, provides a precise description of the compound’s connectivity. Breaking down the name:

  • 1-(4-Bromophenyl): A bromine-substituted benzene ring attached to the pyrazole core at position 1.
  • N-(1H-Imidazol-2-yl): An imidazole ring linked via its 2-position nitrogen to the carboxamide group at pyrazole position 4.
  • 5-(1H-Pyrrol-1-yl): A pyrrole ring bonded to pyrazole position 5 through its 1-position nitrogen.

The molecular structure (Fig. 1) features a pyrazole scaffold decorated with three distinct substituents, each contributing distinct electronic and steric properties. The carboxamide group at position 4 introduces hydrogen-bonding capabilities, while the bromine atom enables cross-coupling reactions for further functionalization.

Table 1: Key Identifiers of 1-(4-Bromophenyl)-N-(1H-Imidazol-2-yl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide

PropertyValue
Molecular Formula$$ \text{C}{18}\text{H}{14}\text{BrN}_5\text{O} $$
Molecular Weight427.25 g/mol
IUPAC NameAs above
Tautomeric FormsImidazole (1H/3H tautomerism)

The imidazole ring exhibits tautomerism, with the 1H and 3H forms interconverting depending on solvent and pH conditions. This dynamic behavior may influence the compound’s binding interactions in biological systems.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pyrazole-imidazole hybrids demonstrate planar geometries with dihedral angles between 5°–15° for adjacent rings, suggesting moderate conjugation. Infrared spectroscopy would likely reveal characteristic absorptions for:

  • N–H stretch (carboxamide): ~3300 cm$$^{-1}$$
  • C=O stretch: ~1680 cm$$^{-1}$$
  • C–Br vibration: ~650 cm$$^{-1}$$

Mass spectrometry would show a molecular ion peak at m/z 427 (M$$^+$$) with fragmentation patterns reflecting cleavage at the carboxamide bond and bromophenyl group.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

396.03342 g/mol

Monoisotopic Mass

396.03342 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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